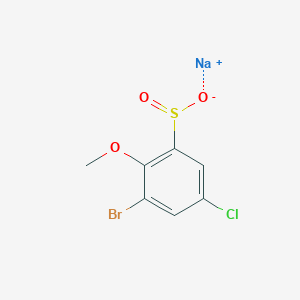

Sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate is an organosulfur compound with the molecular formula C7H5BrClNaO3S. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring, along with a sulfonate group. It is primarily used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate typically involves the sulfonation of 3-bromo-5-chloro-2-methoxybenzene. The process begins with the bromination and chlorination of 2-methoxybenzene to introduce the bromine and chlorine substituents. This is followed by the sulfonation reaction using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group. The final step involves neutralizing the sulfonic acid derivative with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the controlled addition of bromine and chlorine to the benzene ring, followed by sulfonation and neutralization. The reaction conditions are carefully monitored to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The sulfonate group can participate in redox reactions, leading to the formation of different sulfur-containing compounds.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines and thiols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

Substitution: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.

Oxidation: Products include sulfonic acids and sulfonates.

Reduction: Products include sulfides and thiols.

Scientific Research Applications

Sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate involves its interaction with various molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, affecting their activity. The bromine and chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity. These interactions can lead to changes in cellular pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

- Sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfonyl chloride

- Sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfonate

- Sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate

Uniqueness

This compound is unique due to its specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical properties. This makes it particularly useful in certain synthetic applications and research studies .

Biological Activity

Sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate is a sulfonate compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C7H6BrClNaO3S and a molecular weight of 273.08 g/mol. Its structure features a benzene ring substituted with bromine, chlorine, a methoxy group, and a sulfonate group, which are essential for its reactivity and biological interactions.

Research indicates that this compound may exhibit biological activity through several mechanisms:

- Enzyme Inhibition : The sulfonate group can interact with various enzymes, potentially acting as a reversible or irreversible inhibitor. This property is particularly valuable in drug development for targeting specific biochemical pathways.

- Covalent Bond Formation : The compound's ability to form covalent bonds with electrophiles allows it to influence cellular processes significantly. This characteristic is crucial in studies aimed at understanding enzyme kinetics and inhibition.

Antimicrobial Properties

This compound has shown promise in antimicrobial applications. Preliminary studies suggest that it may possess antibacterial properties similar to those of sulfonamide-based drugs, which are known for their efficacy against various bacterial strains.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 4–8 | MRSA, Mycobacterium abscessus |

| Sulfonamide derivative | 0.5–1.0 | Mycobacterium tuberculosis |

Cytotoxicity Studies

In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. The compound has been evaluated for its antiproliferative activity against various cancer types.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 (breast cancer) | 0.126 | Strong inhibition of proliferation |

| Non-cancerous MCF10A | >20 | Minimal effect |

Case Studies

- Antibacterial Activity : A study conducted on the efficacy of this compound against multidrug-resistant strains demonstrated significant antibacterial activity, highlighting its potential as a lead compound in developing new antibiotics.

- Cytotoxic Effects : In recent research focusing on breast cancer cell lines, this compound was found to induce apoptosis through the generation of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress.

Properties

Molecular Formula |

C7H5BrClNaO3S |

|---|---|

Molecular Weight |

307.53 g/mol |

IUPAC Name |

sodium;3-bromo-5-chloro-2-methoxybenzenesulfinate |

InChI |

InChI=1S/C7H6BrClO3S.Na/c1-12-7-5(8)2-4(9)3-6(7)13(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

YUVFOIBFGNAZKJ-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Cl)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.